molecular formula C16H14BrFN2S B4888467 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide

4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B4888467
M. Wt: 365.3 g/mol
InChI Key: BHPZGBZPHANMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as AMT, is a synthetic compound that belongs to the class of thiazole derivatives. This compound has been studied for its potential use in scientific research, particularly in the field of neuroscience. In We will also list future directions for further research.

Mechanism of Action

The exact mechanism of action of 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to act as a partial agonist at the serotonin 2A receptor, which results in increased serotonin signaling in the brain. This increased signaling may lead to alterations in mood, perception, and cognition. 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide may also act as a dopamine reuptake inhibitor, which may result in increased dopamine signaling in the brain and alterations in reward and motivation.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may lead to alterations in mood, perception, and cognition. 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to increase heart rate and blood pressure, which may be due to its effects on the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a potential tool for studying the neural mechanisms underlying mood, perception, and cognition. However, one limitation of using 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is its potential for abuse and toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for further research on 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to study its potential therapeutic uses, such as in the treatment of depression or anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide and its potential for abuse and toxicity.

Synthesis Methods

4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using a two-step reaction process. The first step involves the condensation of 4-fluoroaniline and 4-methylthioacetophenone to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. The second step involves the reaction of the thiazole intermediate with hydrobromic acid to form the hydrobromide salt of 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide. The yield of 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide from this synthesis method is approximately 50%.

Scientific Research Applications

4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to have a moderate affinity for the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide a potential tool for studying the neural mechanisms underlying these processes.

properties

IUPAC Name

4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S.BrH/c1-11-2-8-14(9-3-11)18-16-19-15(10-20-16)12-4-6-13(17)7-5-12;/h2-10H,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPZGBZPHANMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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